1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is a synthetic organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methoxy-substituted cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . This reaction proceeds efficiently, yielding the desired bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Palladium catalysts: Utilized in cyclization and coupling reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and various cyclized derivatives .
Wissenschaftliche Forschungsanwendungen
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Explored for its effects on biological systems, including enzyme inhibition and antimicrobial activity.
Wirkmechanismus
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates to form desired products. These intermediates are stabilized by the presence of solvents like methanol, facilitating their reactivity in different chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(Bromomethyl)cyclopropylmethanol
- 1-(Bromomethyl)cyclopropylacetonitrile
- 1-(Bromomethyl)cyclopropylbenzene
Uniqueness: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is unique due to its combination of a bromomethyl group with a cyclopropyl and methoxy-substituted cyclopentane ring.
Eigenschaften
Molekularformel |
C10H17BrO |
---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
1-[1-(bromomethyl)cyclopropyl]-2-methoxycyclopentane |
InChI |
InChI=1S/C10H17BrO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
OYADRRZCURKCLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC1C2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.